An In-depth Technical Guide to 2,6-Bis(hydroxymethyl)pyridine Hydrochloride: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2,6-Bis(hydroxymethyl)pyridine Hydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Pyridine Derivative
2,6-Bis(hydroxymethyl)pyridine, also known as 2,6-pyridinedimethanol, is a pyridine derivative featuring two hydroxymethyl functional groups.[1] Its hydrochloride salt is of particular interest in various chemical applications, often where enhanced aqueous solubility is desired. The presence of the pyridine nitrogen atom and the two hydroxyl groups makes this molecule a highly versatile building block and a tridentate ligand in coordination chemistry.[2] Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry due to their involvement in forming stable salts and their ability to participate in hydrogen bonding, which can influence interactions with biological targets.[1]
Chemical Identity:
| Compound Name | 2,6-Bis(hydroxymethyl)pyridine Hydrochloride |
| Synonyms | Pyridine-2,6-diyldimethanol hydrochloride |
| CAS Number | 21197-76-2[3] |
| Molecular Formula | C₇H₁₀ClNO₂ |
| Molecular Weight | 175.61 g/mol |
| Parent Compound | 2,6-Bis(hydroxymethyl)pyridine |
| Parent CAS Number | 1195-59-1 |
Physicochemical Properties: A Comparative Overview
The physicochemical properties of the hydrochloride salt are influenced by the protonation of the pyridine nitrogen. While specific experimental data for the hydrochloride salt is limited, we can infer its properties based on the well-characterized free base and the general effects of salt formation.
Table of Physicochemical Properties:
| Property | 2,6-Bis(hydroxymethyl)pyridine (Free Base) | 2,6-Bis(hydroxymethyl)pyridine Hydrochloride (Inferred) |
| Appearance | White to off-white crystalline solid[1] | Likely a white to off-white crystalline solid |
| Melting Point | 112-114 °C | Expected to be higher than the free base due to ionic character |
| Solubility | Soluble in water[2] | Expected to have enhanced solubility in water and polar solvents |
| pKa | Not specified | The pyridinium proton will have an acidic pKa |
The enhanced aqueous solubility of the hydrochloride salt is a key differentiator, making it more suitable for applications in aqueous media, such as in biological assays or certain catalytic reactions.
Synthesis and Purification: From Free Base to Hydrochloride Salt
The synthesis of 2,6-Bis(hydroxymethyl)pyridine hydrochloride is typically a two-step process, starting with the synthesis of the free base followed by its conversion to the hydrochloride salt.
Synthesis of 2,6-Bis(hydroxymethyl)pyridine (Free Base)
Several methods are reported for the synthesis of the free base. A common laboratory-scale synthesis involves the reduction of a suitable precursor like dimethyl 2,6-pyridinedicarboxylate.
Experimental Protocol: Reduction of Dimethyl 2,6-pyridinedicarboxylate
This protocol is based on established reduction methods for pyridine dicarboxylates.
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Materials:
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Dimethyl 2,6-pyridinedicarboxylate
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Saturated aqueous sodium carbonate (Na₂CO₃) solution
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Dichloromethane (DCM)
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Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve dimethyl 2,6-pyridinedicarboxylate in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the cooled solution in portions, maintaining the temperature at 0 °C.
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After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium carbonate.
-
Concentrate the mixture under reduced pressure to remove the methanol.
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Extract the aqueous residue with dichloromethane.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-Bis(hydroxymethyl)pyridine as a white solid.
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Causality in Experimental Choices: The use of sodium borohydride provides a selective and mild reduction of the ester groups to alcohols without affecting the pyridine ring. The reaction is performed at a low temperature initially to control the exothermic reaction and then at room temperature to ensure completion. The aqueous workup with sodium carbonate neutralizes any acidic byproducts and aids in the separation.
Caption: Synthesis workflow for 2,6-Bis(hydroxymethyl)pyridine.
Preparation of 2,6-Bis(hydroxymethyl)pyridine Hydrochloride
The hydrochloride salt is prepared by treating the free base with hydrochloric acid.
Experimental Protocol: Hydrochloride Salt Formation
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Materials:
-
2,6-Bis(hydroxymethyl)pyridine
-
Anhydrous diethyl ether or other suitable organic solvent
-
Hydrochloric acid solution (e.g., 2M in diethyl ether)
-
-
Procedure:
-
Dissolve the synthesized 2,6-Bis(hydroxymethyl)pyridine in a minimal amount of anhydrous diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether dropwise to the stirred solution of the free base.
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A precipitate of the hydrochloride salt should form upon addition.
-
Continue the addition until no further precipitation is observed.
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Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
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Self-Validating System: The formation of the salt can be confirmed by a noticeable change in the melting point compared to the free base and by spectroscopic methods such as NMR, where a downfield shift of the pyridine ring protons is expected upon protonation of the nitrogen.
Caption: Workflow for hydrochloride salt formation.
Applications in Research and Development
The utility of 2,6-Bis(hydroxymethyl)pyridine and its hydrochloride salt stems from its structural features, making it a valuable component in several areas of chemical research.
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Coordination Chemistry and Catalysis: As a tridentate O,N,O-ligand, 2,6-Bis(hydroxymethyl)pyridine forms stable complexes with a variety of transition metals.[4] These metal complexes have shown potential as catalysts in organic transformations.[5] The hydrochloride salt can be particularly useful for in situ catalyst preparation in aqueous or protic solvents. The pyridine scaffold is a cornerstone in the design of ligands for organometallic compounds and asymmetric catalysis.[1]
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Drug Discovery and Medicinal Chemistry: Pyridine moieties are prevalent in numerous drugs.[1] The ability of the pyridine nitrogen to be protonated and the presence of hydrogen-bond donating hydroxyl groups make 2,6-Bis(hydroxymethyl)pyridine an attractive scaffold for designing molecules that can interact with biological targets.[1] The hydrochloride salt form can enhance the solubility and bioavailability of potential drug candidates.
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Materials Science: The bifunctional nature of this compound, with its two hydroxyl groups, allows it to be used as a monomer or cross-linking agent in the synthesis of polymers such as polyesters and polyurethanes.[1]
Safety and Handling
GHS Hazard Statements for 2,6-Bis(hydroxymethyl)pyridine (Free Base):
-
H315: Causes skin irritation.[6]
-
H318: Causes serious eye damage.[6]
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H335: May cause respiratory irritation.[6]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[7][8]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove to fresh air. Seek medical attention if irritation persists.[7]
The hydrochloride salt, being acidic, may present additional hazards, and appropriate care should be taken to avoid contact with skin and eyes.
Conclusion
2,6-Bis(hydroxymethyl)pyridine hydrochloride is a valuable and versatile chemical compound with significant potential in various fields of research and development. Its straightforward synthesis from the corresponding free base, coupled with its enhanced aqueous solubility, makes it an attractive building block for applications in coordination chemistry, medicinal chemistry, and materials science. Researchers and scientists are encouraged to consider the unique properties of this compound in the design of novel catalysts, therapeutic agents, and functional materials.
References
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Center for Biotechnology Information. [Link]
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Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. [Link]
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Physicochemical properties of neuromuscular blocking agents and their impact on the pharmacokinetic-pharmacodynamic relationship. (2004). PubMed. [Link]
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Metal complex catalysis in a synthesis of pyridine bases. ResearchGate. [Link]
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2,6-Pyridinedimethanol. PubChem. [Link]
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Pyridine synthesis. Organic Chemistry Portal. [Link]
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2-(Hydroxymethyl) pyridine Safety Data Sheet. Jubilant Ingrevia. [Link]
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Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). ACS Publications. [Link]
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Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Semantic Scholar. [Link]
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Effect of 2,6-Bis-(1-Hydroxy-1,1-Diphenyl-Methyl) Pyridine as Organic Additive in Sulfide NiMoP/γ-Al2O3 Catalyst for Hydrodesulfurization of. Amanote Research. [Link]
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2,6-Pyridinedimethanol hydrochloride. ChemWhat. [Link]
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